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molecular formula C11H14ClNO2 B8332117 Ethyl 3-(3-chloroanilino)propanoate CAS No. 21617-13-0

Ethyl 3-(3-chloroanilino)propanoate

Cat. No. B8332117
M. Wt: 227.69 g/mol
InChI Key: HCGWTLMADDSUOJ-UHFFFAOYSA-N
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Patent
US07968711B2

Procedure details

3-Chloroaniline (3.8 g, 0.03 moles) was dissolved in ethanol (5 ml) and ethyl acrylate (3.3 g, 0.033 moles) was added in ethanol (5 ml). Concentrated hydrochloric acid (1 ml) was added and the reaction mixture was heated at reflux for 48 hours. Evaporated to a low bulk and dissolved the residue in dichloromethane and water. Basified to pH 9 with aqueous ammonia and separated. Evaporated off the dichloromethane under reduced pressure to give the crude product as a yellow oil (5.4 g) Purified using a silica column eluted with isohexane:ethyl acetate 9:1 to give the required product (3.5 g, 51%) as a colourless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11].Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:11][CH2:10][C:9]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Evaporated to a low bulk
DISSOLUTION
Type
DISSOLUTION
Details
dissolved the residue in dichloromethane
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
Evaporated off the dichloromethane under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil (5.4 g)
CUSTOM
Type
CUSTOM
Details
Purified
WASH
Type
WASH
Details
eluted with isohexane:ethyl acetate 9:1

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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